4-(phenylsulfonyl)-2-butanone O-(4-chlorobenzyl)oxime
CAS No.: 306979-46-4
Cat. No.: VC4792731
Molecular Formula: C17H18ClNO3S
Molecular Weight: 351.85
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 306979-46-4 |
---|---|
Molecular Formula | C17H18ClNO3S |
Molecular Weight | 351.85 |
IUPAC Name | (Z)-4-(benzenesulfonyl)-N-[(4-chlorophenyl)methoxy]butan-2-imine |
Standard InChI | InChI=1S/C17H18ClNO3S/c1-14(19-22-13-15-7-9-16(18)10-8-15)11-12-23(20,21)17-5-3-2-4-6-17/h2-10H,11-13H2,1H3/b19-14- |
Standard InChI Key | GOWALOYEJIIPIH-RGEXLXHISA-N |
SMILES | CC(=NOCC1=CC=C(C=C1)Cl)CCS(=O)(=O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key components:
-
A phenylsulfonyl group (), which confers electron-withdrawing characteristics and enhances stability.
-
A butanone backbone () that serves as the central scaffold.
-
An O-(4-chlorobenzyl)oxime substituent, where the oxime () is ether-linked to a 4-chlorobenzyl group () .
This arrangement creates a sterically hindered molecule with polar and hydrophobic regions, influencing its reactivity and solubility .
Synthesis and Reaction Pathways
Stepwise Synthesis Protocol
The synthesis of 4-(phenylsulfonyl)-2-butanone O-(4-chlorobenzyl)oxime involves three primary stages, as inferred from patented methodologies for related oximes :
Stage 1: Formation of 4-(Phenylsulfonyl)-2-butanone
-
Sulfonylation of 2-butanone: Reacting 2-butanone with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) yields 4-(phenylsulfonyl)-2-butanone .
-
Purification: Crystallization from ethanol removes unreacted reagents .
Stage 2: Oxime Formation
-
Condensation with hydroxylamine: The ketone reacts with hydroxylamine hydrochloride () in ethanol under reflux to form 4-(phenylsulfonyl)-2-butanone oxime .
Stage 3: O-(4-Chlorobenzyl) Functionalization
-
Alkylation: The oxime’s hydroxyl group is alkylated using 4-chlorobenzyl bromide in dimethylformamide (DMF) with potassium carbonate as a base .
-
Work-up: The product is extracted with dichloromethane, washed with water, and purified via column chromatography .
Critical Reaction Parameters
-
Temperature: Alkylation proceeds optimally at 60–80°C to minimize side reactions .
-
Solvent choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the oxime oxygen .
-
Yield: Patent data suggest a 65–72% yield for analogous O-arylalkyl oxime syntheses .
Physicochemical Properties
Property | Value/Description | Source |
---|---|---|
Molecular formula | ||
Molar mass | 351.85 g/mol | |
Solubility | Moderate in DMSO, low in water | |
Stability | Hygroscopic; stable under inert gas |
The chlorobenzyl group enhances lipophilicity (logP ~3.2), favoring organic solvent solubility . The sulfonamide moiety contributes to thermal stability, with decomposition observed above 200°C .
Comparative Analysis of Structural Analogues
The chlorobenzyl group in 4-(phenylsulfonyl)-2-butanone O-(4-chlorobenzyl)oxime introduces steric bulk and electronic effects that modulate its reactivity compared to analogues .
Challenges and Future Perspectives
Current limitations include the lack of in vivo toxicity data and scalable synthesis protocols. Future research should prioritize:
-
Catalytic asymmetric synthesis to access enantiopure forms for pharmaceutical testing.
-
Structure-activity relationship (SAR) studies to optimize bioactivity.
-
Computational modeling of sulfonamide-oxime interactions with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume